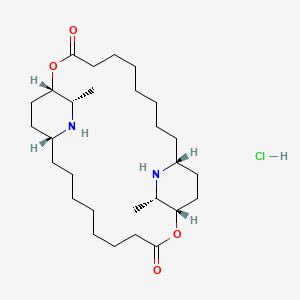
Carpaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
カルパイン塩酸塩は、パパイヤの葉から単離されたアルカロイド化合物です。 抗マラリア、抗炎症、抗酸化、血管拡張効果など、さまざまな生物学的特性で知られています . この化合物の分子式は C28H50N2O4、分子量は 478.70 g/mol です .
準備方法
合成経路と反応条件
カルパイン塩酸塩は通常、パパイヤの葉から単離されます。葉を乾燥させて粉末にし、エタノール、水、塩酸の混合物で浸漬します。 粗アルカロイド抽出物は、メタノールとクロロホルムを溶離液としてシリカゲルカラムクロマトグラフィーで分画されます . 主成分は薄層クロマトグラフィーの値に基づいて単離され、さらに精製されます。
工業生産方法
カルパイン塩酸塩の工業生産では、上記と同様の方法でパパイヤの葉から大量に抽出します。 このプロセスは、高度なクロマトグラフィー技術と厳格な品質管理措置を用いて、より高い収率と純度を実現するために最適化されています .
化学反応の分析
反応の種類
カルパイン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: カルパインは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、カルパインの官能基を修飾することができます。
置換: カルパインは、特に窒素原子上での置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬が、置換反応によく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、生物活性が修飾されたさまざまなカルパイン誘導体があります .
科学研究への応用
カルパイン塩酸塩は、さまざまな科学研究において応用されています。
化学: アルカロイド化学の研究や新しい合成方法の開発のためのモデル化合物として使用されています。
生物学: 細胞プロセスやシグナル伝達経路への影響が調査されています。
科学的研究の応用
Carpaine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-malarial, anti-inflammatory, and cardioprotective properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals derived from Carica papaya.
作用機序
カルパイン塩酸塩は、さまざまな分子標的や経路を通じてその効果を発揮します。 FAK-ERK1/2 および FAK-AKT シグナル伝達経路を活性化することが示されており、細胞の増殖と修復を促進します . さらに、カルパインは活性酸素種の生成を抑制し、ミトコンドリア膜電位を維持することにより、酸化ストレスを軽減することがわかっています .
類似化合物との比較
カルパイン塩酸塩は、その環状ジラクトン構造により、他のアルカロイドとは一線を画しています。この構造が、その多様な生物活性を生み出しています . 類似の化合物には、以下のようなものがあります。
パパイン: タンパク質分解活性を有する、パパイヤ由来の別のアルカロイドです。
キモパパイン: パパインに似ていますが、基質特異性が異なります。
ロリオリド: パパイヤの葉に含まれる抗酸化作用を有する化合物です.
生物活性
Carpaine hydrochloride, an alkaloid derived from the leaves of Carica papaya, has garnered attention for its diverse biological activities, particularly in cardioprotection, anti-inflammatory effects, and potential anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and data tables summarizing key studies.
Overview of this compound
Carpaine is primarily known for its cardioprotective properties, promoting cell proliferation and repair in cardiac tissues. It operates through various signaling pathways, including the FAK-ERK1/2 and FAK-AKT pathways, which are crucial for cellular growth and survival.
Cardioprotective Effects
Recent studies have demonstrated that this compound significantly enhances the proliferation of H9c2 cardiomyocyte cells, particularly under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The following table summarizes key findings from research on the cardioprotective effects of carpaine:
Carpaine's cardioprotective effects are attributed to its ability to activate focal adhesion kinase (FAK), leading to downstream activation of ERK1/2 and AKT signaling pathways. These pathways are essential for promoting cell survival and proliferation. In a study involving H9c2 cells subjected to oxidative stress, carpaine treatment resulted in a marked improvement in mitochondrial membrane potential, indicating its protective role against oxidative damage .
Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory effects by modulating cytokine production. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic diseases. This modulation can be beneficial in treating conditions like rheumatoid arthritis and asthma .
Anticancer Potential
Emerging research highlights the potential of carpaine as an anticancer agent. A study focused on ovarian cancer cells (CHO-K1) reported that carpaine demonstrated significant antiproliferative activity with an IC50 value of 28.40 ± 3.2 μg/ml, compared to vinblastine sulfate as a reference standard (IC50: 9.65 ± 0.74 μg/ml). Molecular docking studies suggested that carpaine binds effectively to the 20S proteasome enzyme, indicating its potential role in cancer treatment .
Case Study 1: Cardiomyocyte Proliferation
In vitro experiments using H9c2 cells showed that treatment with carpaine at a concentration of 1 µM significantly increased cell proliferation rates after both 24 and 48 hours compared to untreated controls. The study confirmed that this effect was mediated through enhanced expression of cyclin D1 and PCNA, markers associated with cell cycle progression and DNA synthesis .
Case Study 2: Ischemia-Reperfusion Injury
In a model of ischemia-reperfusion injury, pre-treatment with carpaine significantly reduced cell death and promoted recovery in H9c2 cells exposed to H₂O₂. The results indicated that carpaine not only protects against oxidative stress but also enhances the wound healing response in cardiac tissue .
特性
CAS番号 |
5853-21-4 |
|---|---|
分子式 |
C28H51ClN2O4 |
分子量 |
515.2 g/mol |
IUPAC名 |
(1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione;hydrochloride |
InChI |
InChI=1S/C28H50N2O4.ClH/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25;/h21-26,29-30H,3-20H2,1-2H3;1H/t21-,22-,23+,24+,25-,26-;/m0./s1 |
InChIキー |
GQXBBDNLYDPQTI-HOXUVVOFSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@H](N1)CCCCCCCC(=O)O[C@H]3CC[C@@H](CCCCCCCC(=O)O2)N[C@H]3C.Cl |
正規SMILES |
CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















